![molecular formula C22H16ClN5O B2573063 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline CAS No. 1396809-10-1](/img/structure/B2573063.png)

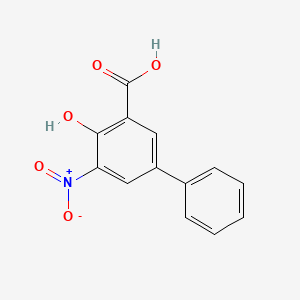

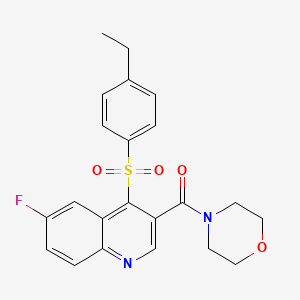

1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

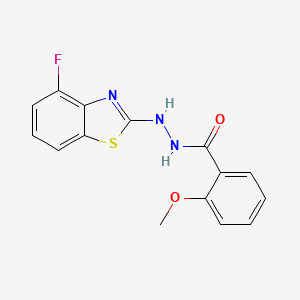

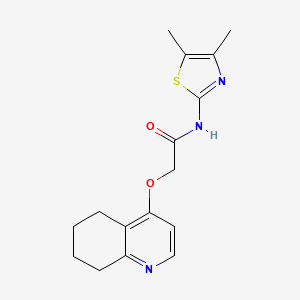

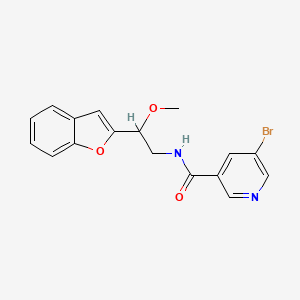

Indole is a significant heterocyclic system in natural products and drugs . It’s an important type of molecule that plays a main role in cell biology . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

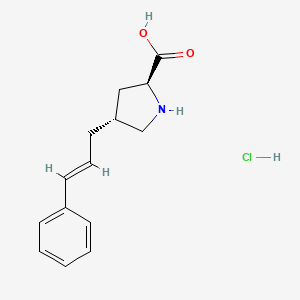

Indole derivatives have been synthesized for various biological activities . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain compounds . A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Triazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Indole structures are commonly found in natural and synthetic compounds with medicinal value . Transformation of certain molecules can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium .Physical And Chemical Properties Analysis

Indole is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is physically crystalline and colorless in nature with specific odors .Scientific Research Applications

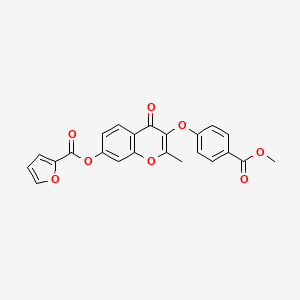

Synthesis and Molecular Docking Studies

Research involves synthesizing novel compounds incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), showing promising results. Additionally, they have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating effectiveness against pathogenic strains. Molecular docking studies further support the potential utilization of these compounds to help overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antifungal Activity of Novel Compounds

Another study focuses on the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety and their evaluation for antifungal activity, highlighting the chemical versatility and potential bioactive applications of such structures (Ibrahim et al., 2008).

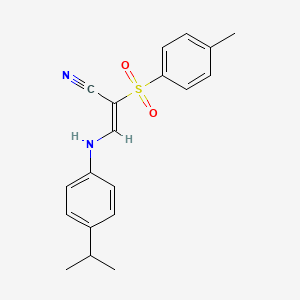

Antioxidant Properties

The antioxidant and antiradical activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been investigated, showing significant potential for pharmaceutical applications due to their synthesized and characterized compounds' antioxidant properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Organometallic Complexes

Studies have also explored the synthesis and characterization of organometallic complexes, such as rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine. These complexes' photophysical and computational studies provide insights into their electronic and vibrational properties, opening avenues for their application in materials science and catalysis (Kirgan et al., 2007).

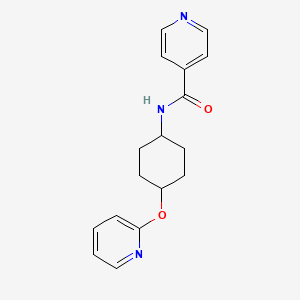

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities underscores the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Bayrak et al., 2009).

Mechanism of Action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are used for the treatment of various disorders in the human body .

Mode of action

The exact mode of action can vary depending on the specific indole derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes .

Biochemical pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of indole derivatives can vary depending on their specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against certain viruses .

Future Directions

properties

IUPAC Name |

[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOUYFDZNSBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)